N-nitroso-torsemide

Description

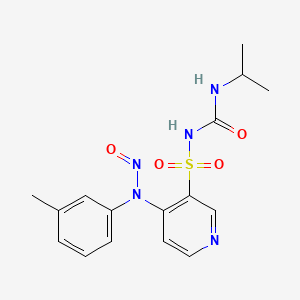

Structure

3D Structure

Properties

Molecular Formula |

C16H19N5O4S |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

1-[4-(3-methyl-N-nitrosoanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea |

InChI |

InChI=1S/C16H19N5O4S/c1-11(2)18-16(22)19-26(24,25)15-10-17-8-7-14(15)21(20-23)13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H2,18,19,22) |

InChI Key |

QRFGFLJWFITVIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C)N=O |

Origin of Product |

United States |

Contextual Overview of Nitrosamine Impurities in Pharmaceutical Sciences

Nitrosamine (B1359907) impurities, also known as N-nitroso compounds, are a class of chemical compounds that have been identified as probable human carcinogens. lgcstandards.compharmtech.com Their unexpected discovery in several marketed drugs, beginning with the detection of N-nitrosodimethylamine (NDMA) in batches of valsartan (B143634) in 2018, triggered widespread regulatory action and product recalls. lgcstandards.compharmaexcipients.com This event brought the issue of nitrosamine contamination in pharmaceuticals to the forefront of public health concerns. lgcstandards.com

The formation of nitrosamine impurities can occur at various stages of the drug manufacturing process, including synthesis of the active pharmaceutical ingredient (API), formulation of the final drug product, and even during storage. lgcstandards.comnih.gov The chemical reaction responsible for their formation typically involves a nitrosating agent, such as nitrous acid (formed from nitrites in acidic conditions), and a secondary or tertiary amine. lgcstandards.com Sources of these precursors can be multifaceted, ranging from contaminated raw materials, solvents, and reagents to the degradation of the drug substance itself or interactions with excipients and packaging materials. pharmtech.comnih.gov

Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of nitrosamine impurities in human drugs. pharmtech.comnih.gov These guidelines necessitate that pharmaceutical manufacturers conduct comprehensive risk assessments to identify and mitigate potential sources of nitrosamine formation. nih.gov The focus is on ensuring that these impurities are either absent or present at levels below the acceptable intake (AI) limits, which are determined based on the carcinogenic potential of the specific nitrosamine. veeprho.com

Significance of N Nitroso Torsemide Within the Nitrosamine Impurity Landscape

N-nitroso-torsemide is the N-nitroso derivative of torsemide (B1682434), a loop diuretic medication. chemicea.comveeprho.com It is classified as an NDSRI because its formation is directly related to the torsemide drug substance, which contains a secondary amine functional group susceptible to nitrosation. veeprho.comchemicea.com The significance of this compound lies in the potential risk it poses, as with all nitrosamines, due to its structural alert for carcinogenicity.

The investigation into NDSRIs like this compound is a critical component of the broader effort to ensure the safety of pharmaceutical products. While the initial focus of regulatory concern was on smaller, more volatile nitrosamines like NDMA and N-nitrosodiethylamine (NDEA), the landscape has expanded to include more complex, drug-related nitrosamines. nih.gov These NDSRIs are often formed in the drug product during its shelf life, presenting a unique set of challenges for prediction, detection, and control. usp.org

The U.S. FDA has categorized this compound as a Potency Category 5 NDSRI and has established an acceptable intake (AI) limit of 1500 ng/day. veeprho.com This classification and the establishment of an AI limit underscore the regulatory significance of this specific impurity and the need for manufacturers of torsemide-containing products to address its potential presence.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | 1-[4-(3-methyl-N-nitrosoanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea |

| Molecular Formula | C₁₆H₁₉N₅O₄S |

| Molecular Weight | 377.4 g/mol |

| Synonyms | N-(Isopropylcarbamoyl)-4-(nitroso(m-tolyl)amino)pyridine-3-sulfonamide, Torsemide Nitroso Impurity 1 |

Research Imperatives and Knowledge Gaps Pertaining to N Nitroso Torsemide

Forced Degradation and Stress Testing Methodologies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. However, the application of these methodologies to this compound is largely theoretical at this stage due to the compound's elusive nature.

Hydrolytic Degradation Studies (Acidic, Neutral, and Basic Conditions)

Oxidative Degradation Studies

Detailed studies on the oxidative degradation of this compound have not been reported. The parent drug, torsemide, has been shown to degrade under oxidative stress, forming N-oxide and other related products. bg.ac.rsscispace.comresearchgate.net In general, the anodic oxidation of N-nitrosamines can lead to the formation of corresponding nitramines and other degradation products. nih.gov However, the specific impact of oxidizing agents on this compound is yet to be experimentally determined.

Photolytic Degradation Studies

There is a lack of specific information regarding the photolytic degradation of this compound. The parent compound, torsemide, has been reported to be stable under photolytic stress conditions in both solid and solution states. researchgate.net For other nitrosamines, photolytic degradation has been explored as a method for their removal from waste solutions, where irradiation in an acidic medium can lead to the parent amines and nitrogen gas. nih.gov The photostability of this compound, however, remains an uninvestigated area.

Thermal Degradation Studies

Specific data from thermal degradation studies of this compound is not available. For the parent drug torsemide, degradation is observed at elevated temperatures, especially in solution. bg.ac.rsresearchgate.net Some N-nitroso compounds can undergo thermal decomposition at temperatures below the decomposition temperature of the desired active pharmaceutical ingredient. google.com This property is sometimes exploited for their removal. google.com The thermal stability profile of this compound has not been publicly documented.

Kinetic Analysis of this compound Degradation

A formal kinetic analysis of this compound degradation is not present in the available scientific literature. Such studies would require reliable methods for the synthesis of the compound and validated analytical techniques to monitor its degradation over time under various conditions. The formation kinetics of some N-nitroso compounds have been studied, showing dependence on factors like pH and nitrite concentration. nih.gov However, degradation kinetics for this compound are yet to be established.

Identification and Characterization of Degradation Products and Secondary Impurities

Due to the absence of forced degradation studies on this compound, there is no experimental data identifying or characterizing its specific degradation products and secondary impurities. The challenges in synthesizing this compound have been a significant barrier to conducting such investigations. usp.orgusp.org While some vendors list potential related impurities like N-Nitroso Torasemide EP Impurity B and E, detailed characterization of degradation products formed under stress conditions is not available. chemicea.comsynzeal.com

Advanced Analytical Methodologies for N Nitroso Torsemide Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating N-nitroso-torsemide from the active pharmaceutical ingredient (API), other impurities, and matrix components. The choice of chromatographic technique is dictated by the physicochemical properties of this compound and the required sensitivity of the assay.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nitrosamine (B1359907) impurities in pharmaceuticals. For this compound, reversed-phase HPLC is typically employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Method development often involves optimizing the mobile phase composition (e.g., water, acetonitrile, methanol) and pH to achieve adequate resolution from torsemide (B1682434) and other related substances. UV detection can be used, but for higher sensitivity and specificity, coupling with a mass spectrometer is preferred.

Table 1: Illustrative HPLC Parameters for Nitrosamine Analysis

| Parameter | Typical Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation |

| Flow Rate | 0.2-0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 1-10 µL |

| Detector | UV or Mass Spectrometry |

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times. These characteristics make UPLC particularly well-suited for trace-level quantification of this compound in complex drug product matrices. The fundamental principles of separation are the same as in HPLC (typically reversed-phase), but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. The increased peak concentration leads to lower detection limits, which is crucial for meeting stringent regulatory requirements for nitrosamines.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Nitrosamines are well-suited for GC analysis; however, its application to this compound can be challenging due to the compound's relatively low volatility and potential for thermal degradation in the high-temperature GC inlet. To overcome this, derivatization may be necessary to increase volatility and thermal stability. When coupled with a mass spectrometer, GC-MS provides excellent selectivity and sensitivity for nitrosamine analysis. The high temperatures used in GC can sometimes lead to the artificial formation of nitrosamines if nitrite (B80452) sources are present in the sample matrix, a factor that must be carefully controlled.

Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can be an effective alternative for separating compounds that are not well-suited for either LC or GC. It can offer advantages for the analysis of complex mixtures and for chiral separations. For challenging separations involving this compound and structurally similar impurities, SFC can provide unique selectivity. The technique is known for its high efficiency and speed, as well as being a "greener" alternative due to the reduced use of organic solvents.

Mass Spectrometry (MS) Detection and Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for the detection and structural confirmation of nitrosamine impurities. It is almost always coupled with a chromatographic separation technique to provide the high degree of selectivity and sensitivity required for trace analysis.

The combination of liquid chromatography with mass spectrometry (LC-MS) is the most prevalent and powerful approach for the determination of this compound. The LC system separates the compound from the sample matrix, after which the mass spectrometer provides detection and quantification.

For definitive identification and trace-level quantification, tandem mass spectrometry (LC-MS/MS) is the gold standard. In this technique, a precursor ion corresponding to the mass of this compound is selected in the first mass analyzer, fragmented, and then specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and sensitivity by filtering out background noise. High-resolution mass spectrometry (HRMS) can also be employed to provide highly accurate mass measurements, which further aids in the confident identification of the compound. The use of a triple quadrupole mass spectrometer (TQ-MS/MS) is common for this application due to its high sensitivity and specificity.

Table 2: Example LC-MS/MS Transitions for Nitrosamine Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Generic Nitrosamine | [M+H]+ | Fragment 1 |

| [M+H]+ | Fragment 2 |

Note: Specific m/z values for this compound would be determined during method development.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile nitrosamines. restek.com For the analysis of nitrosamine impurities in pharmaceutical products, GC is often coupled with a triple quadrupole mass spectrometer (GC-MS/MS), which operates in Multiple Reaction Monitoring (MRM) mode to ensure high sensitivity and selectivity. shimadzu.comedqm.eu This approach allows for the detection of trace-level impurities, often in the parts-per-billion (ppb) range, by minimizing matrix interference. restek.com

A typical GC-MS/MS method for nitrosamines involves:

Sample Preparation: Liquid-liquid extraction of the active pharmaceutical ingredient (API) or drug product with a suitable solvent like dichloromethane. edqm.eu

Injection: A splitless injection mode is commonly used to introduce a sufficient amount of the analyte into the system for trace analysis. shimadzu.com

Chromatographic Separation: A capillary column, such as one with a 624-type stationary phase, is used to separate the target nitrosamines from other components in the sample. shimadzu.com

Detection: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each nitrosamine, providing confident identification and quantification.

While GC-MS is a powerful tool, its application to this compound is presumptive. The successful development of a specific GC-MS method is contingent on the availability of a reference standard and an assessment of the compound's thermal stability, as some nitrosamines can degrade at the high temperatures used in the GC injector and column.

Table 1: Typical GC-MS/MS Parameters for Nitrosamine Analysis

| Parameter | Typical Setting |

|---|---|

| Injection Mode | Splitless |

| Liner | Deactivated, glass wool |

| Column Type | SH-I-624Sil MS (or equivalent) |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) |

| Ionization Mode | Electron Ionization (EI) |

| MS Mode | Multiple Reaction Monitoring (MRM) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural confirmation of unknown or novel compounds like this compound. Unlike nominal mass instruments, HRMS analyzers such as Orbitrap or Time-of-Flight (TOF) can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 ppm). nih.gov This precision allows for the determination of a unique elemental formula, providing strong evidence for the identity of a compound. nih.govthermofisher.com

For this compound, with the molecular formula C₁₆H₁₉N₅O₄S, HRMS would be used to confirm the presence of its protonated molecule, [M+H]⁺, at the calculated exact mass. nih.gov This accurate mass measurement is a critical first step in structural confirmation, distinguishing the target compound from other species that may have the same nominal mass but a different elemental composition. Furthermore, HRMS can perform tandem mass spectrometry (MS/MS) to fragment the molecule and analyze its product ions, offering deeper structural insights and confirming the connectivity of the molecule. nih.gov

Table 2: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₉N₅O₄S | nih.gov |

| Molecular Weight (Nominal) | 377.4 g/mol | veeprho.comnih.gov |

| Monoisotopic Exact Mass | 377.11577528 Da | nih.gov |

Method Development and Validation for this compound Quantification

The development and validation of analytical methods for quantifying nitrosamine impurities are driven by stringent regulatory requirements demanding high sensitivity and specificity. nih.gov Any method must be able to reliably detect and quantify this compound at or below the acceptable intake (AI) limit, which often translates to low ppb levels in the final drug product.

Development of Sensitive and Selective Methods

The development of a robust analytical method for this compound faces a significant hurdle: the apparent difficulty in synthesizing and obtaining a stable, authentic reference standard. usp.orgusp.org Multiple attempts to synthesize the compound under standard nitrosating conditions have reportedly failed, suggesting the molecule may not form readily or may be unstable. veeprho.comusp.org This lack of a certified standard fundamentally prevents the validation of a method for accuracy, precision, and linearity.

Assuming a standard becomes available, the development of a sensitive and selective method would likely employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This approach is often preferred over GC-MS for its applicability to a wider range of non-volatile and thermally labile compounds.

Key aspects for developing a sensitive method include:

Chromatography: Utilizing a column that provides good retention and peak shape for the nitrosamine. For example, a biphenyl stationary phase has been shown to selectively retain N-nitroso impurities, separating them from the high-concentration parent drug molecule.

Mass Spectrometry: Employing a triple quadrupole or high-resolution mass spectrometer operating in MRM or a similar selective scanning mode to achieve limits of quantification (LOQ) in the sub-ppb range.

Sample Preparation: Optimizing extraction procedures to efficiently recover the analyte from the drug product matrix while minimizing interferences.

Ultimately, all efforts in method development for this compound must first address the fundamental challenge of confirming its formation and obtaining an authenticated analytical standard. usp.org

Assessment of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in the validation of analytical methods, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For nitrosamine impurities, which are controlled at trace levels, highly sensitive analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are typically required. nih.gov

The determination of LOD and LOQ is generally performed by analyzing a series of diluted solutions of the reference standard and evaluating the signal-to-noise (S/N) ratio, where an S/N ratio of 3:1 is common for LOD and 10:1 for LOQ. lcms.cz

Table 1: Typical Performance of LC-MS/MS Methods for NDSRI Quantification Note: This table presents example data for other NDSRIs to illustrate typical method sensitivity, as specific data for this compound is not publicly available.

| Parameter | N-Nitroso-N-Desmethyl Diltiazem | N-Nitroso N-Desmethyl Diphenhydramine lcms.cz | N-Nitroso Nortriptyline |

|---|---|---|---|

| Method LOD | 0.006 ppm | 0.01 ppm | 0.015 ppm |

| Method LOQ | 0.03 ppm | 0.02 ppm | 0.03 ppm |

| Linearity Range | 0.006 to 5.0 ppm | 0.05 to 10 ng/mL | 0.002 to 2.0 ppm |

| Spiked Recovery | 70 to 120% | Not Specified | 70 to 120% |

Evaluation of Specificity, Linearity, Accuracy, and Precision

Method validation ensures that the analytical procedure is suitable for its intended purpose. This involves a thorough evaluation of its specificity, linearity, accuracy, and precision.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API (torsemide), its other impurities, and degradation products. For an LC-MS/MS method, specificity is typically demonstrated by the absence of interfering peaks at the retention time and specific mass transition (MRM) of this compound in blank and placebo samples. Chromatographic separation of the analyte from the API is crucial to prevent ion suppression in the mass spectrometer source. lcms.cz

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a specified range. The method's linearity is evaluated by analyzing a series of standards at different concentrations. For nitrosamine analysis, a regression coefficient (r²) of greater than 0.99 is generally required. lcms.cz A validated RP-HPLC method for the parent drug, torsemide, demonstrated a linearity range of 10-30 μg/mL with a correlation coefficient (r²) of 0.9980. oaji.net A similar level of performance would be expected for its nitrosamine derivative.

Accuracy refers to the closeness of the test results to the true value. It is typically assessed through recovery studies, where a known amount of the this compound standard is spiked into the sample matrix (e.g., a solution of the drug product). The percentage of the spiked analyte recovered is then calculated. For trace impurity analysis, recovery is often expected to be within a range of 70% to 120%.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

For the parent compound torsemide, a validated method showed high accuracy, with a mean percent recovery of 99.80%. oaji.net While this is indicative of good method performance for the API, similar studies for this compound would require a reliable reference standard.

Strategies for Mitigating Artifactual Nitrosamine Formation during Sample Preparation and Analysis

A significant challenge in nitrosamine analysis is the potential for artifactual formation, where the nitrosamine is inadvertently created during the sample handling and testing process. This can occur if a nitrosatable amine (such as the parent drug, torsemide) comes into contact with a nitrosating agent under favorable conditions. nih.gov

Key strategies to mitigate this risk include:

pH Control: The formation of nitrosamines is often pH-dependent and typically favored under acidic conditions, which can convert nitrite salts into reactive nitrosating species like nitrous acid. nih.gov Therefore, maintaining a neutral or basic pH during sample preparation and in the analytical mobile phase can significantly reduce the risk of artifactual formation.

Use of Nitrite Scavengers: Certain antioxidants can be added to the sample preparation diluent to chemically quench any residual nitrosating agents. Common scavengers include ascorbic acid (Vitamin C) and sulfamic acid. These agents react with and destroy nitrosating agents before they can react with the amine.

Temperature Control: Elevated temperatures can accelerate the rate of nitrosation. Therefore, conducting sample preparation at reduced temperatures and avoiding excessive heat can help minimize artifactual formation.

Avoidance of Contamination: Nitrite and nitrate contamination can be ubiquitous. Sources can include glassware, excipients, and even the water used in the laboratory. Using high-purity solvents and reagents, and employing rigorous cleaning procedures for all lab equipment, is essential to prevent the introduction of extraneous nitrosating agents.

By implementing these control strategies, analysts can ensure that the measured amount of this compound accurately reflects the level present in the original drug product, rather than an artifact of the analytical procedure itself.

Impurity Profiling and Structural Isomer Characterization of N Nitroso Torsemide

Identification of N-Nitroso-Torsemide and Related Nitrosamine (B1359907) Impurities of Torasemide (e.g., Impurity C, Impurity E)

This compound is a potential nitrosamine impurity that can theoretically form from the nitrosation of the secondary amine present in the torsemide (B1682434) molecule. veeprho.com Its presence as an impurity in torsemide drug substances and products is a significant concern for regulatory bodies. The systematic name for this compound is N-(Isopropylcarbamoyl)-4-(nitroso(m-tolyl)amino)pyridine-3-sulfonamide. synzeal.comnih.gov

In addition to the primary this compound, other related nitrosamine impurities have been identified and designated in pharmacopeias, such as European Pharmacopoeia (EP) Impurity C and Impurity E. These related substances are structurally similar to this compound and are crucial to monitor during quality control processes.

N-Nitroso Torasemide EP Impurity C , also known as N-Nitroso Torsemide USP Related Compound C, is chemically identified as N-(Ethylcarbamoyl)-4-(nitroso(m-tolyl)amino)pyridine-3-sulfonamide. chemicea.comchemicalbook.com This impurity differs from this compound by the substitution of the isopropyl group with an ethyl group on the carbamoyl moiety.

N-Nitroso Torasemide EP Impurity E is chemically defined as Ethyl ((4-(nitroso(m-tolyl)amino)pyridin-3-yl)sulfonyl)carbamate. synzeal.com

The identification and control of these impurities are essential for ensuring the quality and safety of torsemide. While the formation of this compound has been a focus of risk assessments, some studies have reported difficulties in its synthesis under laboratory conditions, suggesting that its formation may not be favorable under certain circumstances. usp.orgveeprho.com

Table 1: Identified N-Nitroso Impurities of Torasemide

| Compound Name | Systematic Name | Common Synonyms |

|---|---|---|

| This compound | N-(Isopropylcarbamoyl)-4-(nitroso(m-tolyl)amino)pyridine-3-sulfonamide | Torasemide Nitroso Impurity 1 veeprho.com |

| N-Nitroso Torasemide EP Impurity C | N-(Ethylcarbamoyl)-4-(nitroso(m-tolyl)amino)pyridine-3-sulfonamide | N-Nitroso Torsemide USP Related Compound C chemicea.comchemicalbook.com |

| N-Nitroso Torasemide EP Impurity E | Ethyl ((4-(nitroso(m-tolyl)amino)pyridin-3-yl)sulfonyl)carbamate | - |

Differentiation and Characterization of Potential this compound Isomers

The molecular structure of torsemide contains two secondary amine nitrogen atoms that are susceptible to nitrosation, leading to the potential formation of structural isomers of this compound. The primary and most commonly referenced isomer is formed by the nitrosation of the nitrogen atom of the m-tolylamino group.

However, a potential structural isomer could result from the nitrosation of the nitrogen atom within the isopropylcarbamoyl group. This isomer is suggested by the synonym N-(isopropyl(nitroso)carbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide. clearsynth.com

The differentiation and characterization of these potential isomers are paramount for accurate impurity profiling. This is typically achieved through a combination of advanced analytical techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition of the isomers, which would be identical. However, fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can provide structural information to differentiate the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the precise molecular structure. The chemical shifts and coupling constants of the protons and carbons adjacent to the nitroso group will be distinctly different for each isomer, allowing for unambiguous identification. Two-dimensional NMR techniques, such as HSQC and HMBC, can further confirm the connectivity within the molecule.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are essential for separating the isomers. The development of a stability-indicating method that can resolve the parent drug from all its potential impurities, including these isomers, is a critical step in quality control.

The synthesis of both isomers is often a necessary prerequisite for their definitive characterization and for the validation of analytical methods designed to separate and quantify them.

Table 2: Potential this compound Isomers

| Isomer Name | Position of Nitroso Group | Systematic Name |

|---|---|---|

| This compound (Primary) | On the nitrogen of the m-tolylamino group | N-(Isopropylcarbamoyl)-4-(nitroso(m-tolyl)amino)pyridine-3-sulfonamide |

| Isomeric this compound | On the nitrogen of the isopropylcarbamoyl group | N-(isopropyl(nitroso)carbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide |

Establishment and Characterization of Reference Standards for this compound

The availability of well-characterized reference standards is fundamental for the accurate quantification of impurities in pharmaceutical products. veeprho.com For this compound, the establishment of a reference standard involves its chemical synthesis, purification, and comprehensive characterization to confirm its identity, purity, and potency.

Several chemical suppliers offer this compound as a reference standard. veeprho.com The characterization data supplied with these standards are crucial for their use in regulated environments and typically include:

Identity Confirmation: Confirmed by techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.

Purity Assessment: Determined by chromatographic methods like HPLC or UHPLC, often reported as a percentage area.

Potency Assignment: A quantitative measure of the reference standard's purity, which is critical for accurate quantitative analysis.

The synthesis of this compound for use as a reference standard can be challenging. Some reports indicate that attempts to synthesize this compound have failed to yield a stable and reliable molecule. usp.org This underscores the importance of rigorous characterization of any commercially available reference standard to ensure it is the correct, stable compound.

Regulatory agencies require that analytical methods for impurity testing are validated using qualified reference standards. veeprho.com These standards are essential for method development, validation, and routine quality control testing to ensure that the levels of this compound in torsemide products are maintained below the acceptable intake limits set by authorities like the FDA and EMA. veeprho.com

Table 3: Characterization of this compound Reference Standard

| Analytical Technique | Purpose | Typical Data Provided |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC/UHPLC) | Purity determination and separation from related substances. | Chromatograms, peak purity data, and percentage purity. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and elemental composition. | Mass spectrum showing the molecular ion peak. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C) | Unambiguous structural elucidation and identity confirmation. | Spectra with assigned chemical shifts and coupling constants. |

| Certificate of Analysis (CoA) | A summary document providing all characterization data. | Identity, purity, potency, storage conditions, and re-test date. |

Q & A

Q. What are the key methodological considerations for synthesizing N-nitroso-torsemide with high purity for research purposes?

Synthesis of this compound requires careful control of nitrosation conditions (e.g., pH, temperature, nitrosating agents like nitrous acid) to minimize byproducts. Analytical validation using HPLC or LC-MS is critical to confirm purity and structural integrity. Stability studies under varying storage conditions (e.g., light, temperature) should accompany synthesis protocols to ensure compound integrity over time .

Q. How can researchers optimize analytical methods to detect trace levels of this compound in complex matrices?

Advanced extraction techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) coupled with GC-CI/MS/MS or LC-MS/MS are recommended for isolating N-nitroso compounds from biological or environmental samples. Method validation must include limits of detection (LOD < 1 ppb), precision (RSD < 10%), and recovery rates (80–120%) to meet regulatory standards . For volatile nitrosamines, thermal energy analysis (TEA) systems enhance specificity .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

HepG2 liver cells or primary hepatocyte cultures are widely used to assess metabolic activation and genotoxicity. Assays should include Ames tests for mutagenicity, comet assays for DNA damage, and CYP450 inhibition studies to evaluate metabolic interactions. Dose-response curves must account for potential artifacts from nitrosamine instability in cell media .

Advanced Research Questions

Q. How do in vivo and in vitro metabolic pathways of this compound differ, and what are the implications for carcinogenicity risk assessment?

In vitro models often underestimate metabolic activation due to incomplete enzyme systems. In vivo, cytochrome P450 enzymes (e.g., CYP2E1) convert this compound into reactive alkylating agents, forming DNA adducts. Discrepancies arise from species-specific CYP expression; rodent models may overpredict human risk. Advanced PBPK/PD modeling can bridge these gaps by integrating interspecies metabolic data .

Q. What experimental strategies address contradictions in this compound carcinogenicity data across studies?

Data heterogeneity often stems from variations in exposure duration, dose regimens, or analytical sensitivity. Meta-analyses weighted by study quality (e.g., sample size, control groups) can reconcile discrepancies. For example, a 2023 EFSA review highlighted the need for harmonized protocols to standardize carcinogenicity testing, including consistent use of negative controls and blinded histopathological evaluations .

Q. How can researchers validate the specificity of this compound detection in the presence of structurally similar nitrosamines?

High-resolution mass spectrometry (HRMS) with isotopic labeling or tandem MS/MS fragmentation patterns enhances specificity. For example, distinguishing this compound from N-nitroso-methyl-ethylamine requires monitoring unique fragment ions (e.g., m/z 154.1 vs. m/z 102.1). Cross-validation with synthetic standards and matrix-matched calibration curves is essential .

Q. What computational tools are effective for predicting this compound reactivity and environmental persistence?

Density Functional Theory (DFT) simulations model nitrosamine degradation pathways (e.g., hydrolysis, photolysis). QSAR models trained on databases like the EPA’s CompTox Dashboard predict bioaccumulation and toxicity. However, experimental validation is critical, as computational models may overlook matrix effects in real-world samples .

Methodological Challenges and Solutions

Q. How should researchers design studies to investigate the formation of this compound as a process-related impurity?

Accelerated stability studies under stress conditions (e.g., high humidity, acidic/basic pH) can simulate nitrosamine formation in pharmaceuticals. Use of deuterated analogs as internal standards improves quantification accuracy. Regulatory guidelines (e.g., EMA, FDA) mandate risk assessments for secondary amine precursors and nitrosating agents in drug formulations .

Q. What are the best practices for aggregating and analyzing fragmented data on this compound from diverse sources?

A centralized database (e.g., the 4301-entry N-nitroso compound database by Stuff et al., 2009) enables meta-analyses by weighting data based on analytical rigor and sample size. Machine learning algorithms can identify understudied exposure routes or synergistic effects with co-occurring toxins .

Q. How do conflicting findings on this compound’s organ-specific carcinogenicity inform dose-response modeling?

Multidisciplinary approaches combining histopathology, omics (transcriptomics/proteomics), and epidemiological data are needed. For example, liver-specific carcinogenicity in rodents may not translate to humans due to differences in DNA repair mechanisms. Probabilistic risk assessment models (e.g., Bayesian networks) account for such uncertainties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.